MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl
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Overview
Description
“MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” is a complex organic compound that is a derivative of thymine, a nucleobase found in DNA. The compound’s structure suggests it has multiple functional groups, including methoxyethyl, dimethyltryptamine, and isopropylphosphoramidate, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” likely involves multiple steps, each targeting the introduction of specific functional groups. A possible synthetic route could include:
Formation of the thymine core: Starting with commercially available thymine, protection of the amine group may be necessary.
Introduction of the methoxyethyl group: This could be achieved through an alkylation reaction using methoxyethyl halide under basic conditions.
Attachment of the dimethyltryptamine moiety: This step might involve a coupling reaction, such as a reductive amination, using dimethyltryptamine and an appropriate aldehyde or ketone.
Incorporation of the isopropylphosphoramidate group: This could be done through a phosphorylation reaction using isopropylphosphoramidate chloride.
Final assembly: The final compound may require deprotection and purification steps to yield the desired product.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step for scalability, yield, and cost-effectiveness. This might involve:
Automated synthesis: Using robotic systems to perform repetitive and precise chemical reactions.
Flow chemistry: Continuous flow reactors to enhance reaction efficiency and safety.
Purification techniques: Advanced chromatography and crystallization methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” may undergo various chemical reactions, including:
Oxidation: The methoxyethyl and dimethyltryptamine groups could be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound might be reduced at specific sites, such as the carbonyl group in thymine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include acidic or basic environments, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might serve as a probe to study nucleic acid interactions or as a potential therapeutic agent.
Medicine
The compound could be investigated for its pharmacological properties, such as antiviral or anticancer activities.
Industry
In the industrial sector, it might find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which “MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to DNA or RNA: Affecting replication or transcription processes.
Enzyme inhibition: Interfering with key enzymes involved in metabolic pathways.
Receptor modulation: Acting on cellular receptors to alter signal transduction.
Comparison with Similar Compounds
Similar Compounds
Thymine derivatives: Compounds like 5-fluorouracil or azidothymidine.
Methoxyethyl compounds: Molecules such as methoxyethylamine.
Dimethyltryptamine derivatives: Compounds like N,N-dimethyltryptamine (DMT).
Uniqueness
“MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C43H55N4O10P |
---|---|
Molecular Weight |
818.9 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(54-24-12-23-44)55-28-37-38(39(53-26-25-50-6)41(56-37)46-27-31(5)40(48)45-42(46)49)57-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
InChI Key |
YXJWAPDGJHYLNH-KZQAAKLLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Origin of Product |
United States |
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